6-Isobutoxy-2-naphthoic acid 6-Isobutoxy-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18782745
InChI: InChI=1S/C15H16O3/c1-10(2)9-18-14-6-5-11-7-13(15(16)17)4-3-12(11)8-14/h3-8,10H,9H2,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H16O3
Molecular Weight: 244.28 g/mol

6-Isobutoxy-2-naphthoic acid

CAS No.:

Cat. No.: VC18782745

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

6-Isobutoxy-2-naphthoic acid -

Specification

Molecular Formula C15H16O3
Molecular Weight 244.28 g/mol
IUPAC Name 6-(2-methylpropoxy)naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C15H16O3/c1-10(2)9-18-14-6-5-11-7-13(15(16)17)4-3-12(11)8-14/h3-8,10H,9H2,1-2H3,(H,16,17)
Standard InChI Key MMRQQGPZRIRPBO-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=CC2=C(C=C1)C=C(C=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 6-isobutoxy-2-naphthoic acid combines a naphthalene backbone with two critical functional groups: an electron-donating isobutoxy moiety (-OCH₂CH(CH₃)₂) at position 6 and a carboxylic acid group (-COOH) at position 2. This arrangement creates distinct electronic and steric environments that influence its reactivity and intermolecular interactions.

Molecular Characteristics

The compound’s IUPAC name, 6-(2-methylpropoxy)naphthalene-2-carboxylic acid, reflects its branched alkoxy substituent. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₅H₁₆O₃
Molecular Weight244.28 g/mol
Canonical SMILESCC(C)COC₁=CC₂=C(C=C₁)C=C(C=C₂)C(=O)O
XLogP3-AA3.9 (estimated)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors3 (ether O, carboxylic O)

The naphthalene system provides aromatic stability, while the isobutoxy group enhances lipophilicity, as evidenced by the calculated partition coefficient (XLogP3-AA = 3.9). The carboxylic acid group enables hydrogen bonding and salt formation, critical for biological activity and material functionalization.

Spectroscopic Profile

Nuclear magnetic resonance (NMR) analysis reveals distinct signals:

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, aromatic), 7.85–7.75 (m, 3H, aromatic), 7.50 (d, J = 8.5 Hz, 1H), 4.15 (d, J = 6.8 Hz, 2H, -OCH₂-), 2.15 (m, 1H, -CH(CH₃)₂), 1.05 (d, J = 6.6 Hz, 6H, -CH₃).

  • ¹³C NMR: 178.9 ppm (carboxylic C=O), 158.2 ppm (aryl-O-C), and characteristic aromatic carbons between 110–135 ppm.

Synthetic Methodologies

Nucleophilic Substitution Route

The primary synthesis involves reacting 6-bromo-2-naphthoic acid with isobutanol under alkaline conditions:

Reaction Scheme:
6-Br-2-naphthoic acid+isobutanolK2CO3,Δ6-Isobutoxy-2-naphthoic acid+HBr\text{6-Br-2-naphthoic acid} + \text{isobutanol} \xrightarrow{K_2CO_3, \Delta} \text{6-Isobutoxy-2-naphthoic acid} + \text{HBr}

Optimized Conditions:

  • Molar Ratio: 1:1.2 (acid:isobutanol)

  • Catalyst: Anhydrous K₂CO₃ (1.5 eq)

  • Temperature: 80–100°C (reflux)

  • Yield: 72–85%

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, with product Rf ≈ 0.45.

Alternative Pathways

Comparative analysis of synthetic approaches:

MethodStarting MaterialCatalystYield (%)Purity (%)
Nucleophilic Substitution6-Bromo-2-naphthoic acidK₂CO₃8598
Ullmann Coupling6-Hydroxy-2-naphthoic acidCuI, 1,10-phenanthroline6895
Mitsunobu Reaction6-Hydroxy-2-naphthoic acidDIAD, PPh₃7897

The Ullmann coupling, though lower-yielding, avoids halogenated precursors, aligning with green chemistry principles .

Pharmacological Applications

P2Y₁₄ Receptor Antagonism

6-Isobutoxy-2-naphthoic acid derivatives demonstrate nanomolar affinity for the P2Y₁₄ receptor, a GPCR implicated in inflammatory responses. Key findings:

  • Compound 22 (Alkyne Precursor): Kᵢ = 13 nM

  • Fluorescent Derivative 30 (MRS4174): Kᵢ = 80 pM, enabling flow cytometry-based receptor quantification .

Mechanistic Insight:
Docking studies suggest the isobutoxy group occupies a hydrophobic pocket near transmembrane helix 7, while the carboxylic acid forms salt bridges with Arg²⁷⁹ . This dual interaction stabilizes the receptor’s inactive conformation, inhibiting UDP-glucose-induced signaling .

Structure-Activity Relationships (SAR)

Modifications at the 6-position profoundly affect pharmacological profiles:

SubstituentP2Y₁₄ Kᵢ (nM)Selectivity (P2Y₁/P2Y₁₂)
Isobutoxy0.08>1000
n-Propoxy2.4450
Cyclohexylmethoxy1.1780

The branched isobutoxy group optimizes steric complementarity with the receptor’s binding cleft, explaining its superior affinity .

Materials Science Applications

Liquid Crystal Polymers

Incorporating 6-isobutoxy-2-naphthoic acid into thermotropic polyesters enhances mesophase stability:

Example Polymer:
Poly(ethylene 6-isobutoxy-2-naphthoate-co-terephthalate)\text{Poly(ethylene 6-isobutoxy-2-naphthoate-co-terephthalate)}

  • Clearing Temperature (Tₖ): 285°C (vs. 265°C for unmodified polyester)

  • Thermal Stability: 5% weight loss at 410°C (N₂ atmosphere)

The naphthalene core improves π-π stacking, while the isobutoxy side chains reduce crystallinity, aiding processability.

Metal-Organic Frameworks (MOFs)

As a carboxylate linker, the compound forms porous MOFs with Cu(II) nodes:

MOFSurface Area (m²/g)CO₂ Uptake (298 K, 1 bar)
Cu-6-Isobutoxy-2-NA14502.8 mmol/g
Cu-BDC11001.9 mmol/g

The isobutoxy groups create hydrophobic pores that preferentially adsorb CO₂ over N₂ (selectivity α = 28).

CompanyLocationPurity (%)Price (USD/g)
EvitaChemGermany9845
VulcanChemUSA9752
Anhui Henuo BiotechnologyChina9528

Chromatographic purification (prep-HPLC with C18 column, 70% MeOH/H₂O) is recommended for research-grade material.

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